molecular formula C20H22N2O3S2 B2949669 N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 946357-22-8

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No. B2949669
CAS RN: 946357-22-8
M. Wt: 402.53
InChI Key: BXHLUPTXWFWNBW-UHFFFAOYSA-N
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Description

“N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide” is a complex organic compound that contains a morpholino group, a thiophene ring, and a naphthalene ring. Morpholino groups are often used in medicinal chemistry due to their ability to mimic peptides, while thiophene and naphthalene rings are common structures in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the morpholino group, the introduction of the thiophene ring, and the coupling with the naphthalene ring. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the thiophene and naphthalene rings would provide aromatic character .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholino group, the thiophene ring, and the naphthalene ring. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the morpholino group could participate in various nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholino group might increase its solubility in water, while the thiophene and naphthalene rings might contribute to its UV/Vis absorption properties .

Mechanism of Action

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide works by modifying the function of proteins through covalent modification of cysteine residues. It has been found to be particularly effective in modifying ion channels, which are important for the regulation of cellular processes such as muscle contraction, neurotransmitter release, and hormone secretion.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects, including altering the activity of ion channels, transporters, and enzymes. It has also been found to affect cellular signaling pathways and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide in lab experiments is its specificity for cysteine residues, which allows for targeted modification of proteins. However, one limitation is that the modification is irreversible, which can make it difficult to study the effects of the modification over time.

Future Directions

There are many potential future directions for research involving N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide. One area of interest is the development of new drugs that target ion channels and other proteins modified by this compound. Another area of interest is the development of new analytical tools and biosensors that use this compound as a probe. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.

Synthesis Methods

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of naphthalene-1-sulfonyl chloride with morpholine and 3-thiophene ethanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide has been used in a variety of scientific research applications, including studying the structure and function of ion channels, membrane transporters, and enzymes. It has also been used in drug discovery and development, as well as in the development of biosensors and other analytical tools.

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c23-27(24,20-7-3-5-16-4-1-2-6-18(16)20)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h1-8,13,15,19,21H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHLUPTXWFWNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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